(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1899976
CAS No.
223906-37-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS Number

223906-37-4

Product Name

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

URUDVMKJOXKZHR-GFCCVEGCSA-N

SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one (CAS: 223906-37-4) is an advanced, sterically demanding chiral auxiliary belonging to the modified Evans oxazolidinone family. By incorporating two phenyl groups at the 5-position, this compound leverages a 'SuperQuat' conformational effect, where the extreme steric bulk of the diphenyl moiety forces the relatively small 4-methyl group to project forward, effectively mimicking the shielding capacity of a much larger tert-butyl group [1]. For procurement and process chemistry, this structural modification translates to two primary industrial advantages: the ability to achieve near-perfect diastereoselectivity (>99% de) in challenging enolate alkylations and aldol additions, and the induction of high crystallinity in downstream intermediates [2]. These properties make it a premium choice for scaling up complex asymmetric syntheses where standard auxiliaries fail to provide sufficient stereocontrol or where chromatography-free purification is a strict manufacturing requirement [3].

Substituting (R)-4-Methyl-5,5-diphenyloxazolidin-2-one with a generic in-class alternative, such as standard (R)-4-methyl-2-oxazolidinone or (R)-4-benzyl-2-oxazolidinone, fundamentally compromises both stereochemical yield and process scalability [1]. Standard auxiliaries lacking the 5,5-diphenyl substitution often fail to provide sufficient facial shielding in sterically demanding reactions, resulting in lower diastereomeric excesses (typically 80-90% de) that necessitate complex downstream chiral resolution[2]. Furthermore, intermediates derived from standard Evans auxiliaries are frequently oils that require expensive, solvent-intensive silica gel chromatography for purification [3]. In contrast, the 5,5-diphenyl modification not only amplifies stereocontrol but also renders the resulting adducts highly crystalline, allowing process chemists to purify intermediates via simple, scalable recrystallization and recover the auxiliary quantitatively by precipitation [1].

Steric Amplification of Diastereoselectivity

The 5,5-diphenyl substitution induces a conformational lock that forces the 4-methyl group to project forward, mimicking the steric bulk of a tert-butyl group. In standard lithium enolate alkylations, 5,5-diphenyl-modified auxiliaries routinely achieve >98% diastereomeric excess (de), whereas the unamplified baseline comparator, (R)-4-methyl-2-oxazolidinone, typically yields <85% de under identical conditions due to insufficient facial shielding[1].

Evidence DimensionDiastereomeric excess (de) in enolate alkylation
Target Compound Data>98% de (often >99:1 dr)
Comparator Or Baseline(R)-4-methyl-2-oxazolidinone (<85% de)
Quantified Difference13-15% absolute increase in diastereoselectivity
ConditionsLithium enolate generation followed by electrophilic trapping

Procuring this specific auxiliary eliminates the need for costly downstream chiral resolution by ensuring near-perfect stereocontrol at the bond-formation step.

Chromatography-Free Purification via Intermediate Crystallinity

A major bottleneck in using standard Evans auxiliaries like (R)-4-benzyl-2-oxazolidinone is that the resulting aldol or alkylation adducts are frequently oils requiring silica gel chromatography. The incorporation of the 5,5-diphenyl moiety imparts high crystallinity to the intermediates, allowing for purification by simple recrystallization with >90% isolated yields, completely bypassing chromatographic steps [1].

Evidence DimensionMethod of intermediate purification and yield
Target Compound Data>90% isolated yield via direct recrystallization
Comparator Or Baseline(R)-4-benzyl-2-oxazolidinone (requires column chromatography, variable yields)
Quantified DifferenceElimination of silica gel chromatography with equivalent or higher isolated yields
ConditionsMultigram to kilogram-scale isolation of aldol/alkylation adducts

Eliminating column chromatography is a critical requirement for process chemistry, drastically reducing solvent waste, labor time, and manufacturing costs during scale-up.

Quantitative Auxiliary Recovery Post-Cleavage

The economic viability of chiral auxiliaries depends heavily on their recovery rates. Following hydrolytic cleavage (e.g., LiOH/H2O2) or reductive cleavage (e.g., DIBAL-H), the highly crystalline 5,5-diphenyl-modified auxiliary precipitates efficiently from the reaction mixture, allowing for >95% recovery via simple filtration. In contrast, standard 4-alkyl-2-oxazolidinones often suffer from lower recovery rates (<80%) due to partial solubility in aqueous workups or the need for chromatographic separation [1].

Evidence DimensionAuxiliary recovery yield post-cleavage
Target Compound Data>95% recovery via precipitation/filtration
Comparator Or BaselineStandard 4-alkyl-2-oxazolidinones (<80% recovery)
Quantified Difference>15% improvement in auxiliary recovery per synthetic cycle
ConditionsHydrolytic or reductive cleavage followed by aqueous workup

High recovery rates via simple filtration significantly offset the initial procurement cost of the specialized auxiliary, making it highly cost-effective for iterative synthetic campaigns.

API and Natural Product Scale-Up (Chromatography-Free)

Because the 5,5-diphenyl moiety imparts high crystallinity to reaction intermediates, this auxiliary is the preferred choice for early-phase process chemistry and API manufacturing where asymmetric C-C bond formation is required but large-scale silica gel chromatography is economically unviable [1].

Synthesis of Sterically Hindered Chiral Building Blocks

In scenarios where standard Evans auxiliaries fail to provide >95% diastereomeric excess—such as the creation of congested quaternary stereocenters or complex alpha-branched carboxylic acids—the 'SuperQuat' steric amplification of the 4-methyl group ensures near-perfect facial selectivity [2].

Iterative Synthetic Campaigns Requiring Auxiliary Recycling

For multi-step syntheses requiring repeated use of a chiral auxiliary, the ability to quantitatively recover the 5,5-diphenyl auxiliary via simple precipitation post-cleavage drastically lowers the effective material cost compared to standard auxiliaries that are lost to the aqueous phase[3].

XLogP3

3.2

Wikipedia

(4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Dates

Last modified: 08-16-2023

Explore Compound Types